3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A thiomorpholin-4-yl group at position 2 of the pyrido-pyrimidinone scaffold.
- A (Z)-configured methylene bridge linking the thiazolidinone (4-oxo-2-thioxo) moiety to the pyrido-pyrimidinone core.
- A furan-2-ylmethyl substituent on the thiazolidinone nitrogen .
This structure is closely related to analogs in patent and synthetic chemistry literature, such as BH21154 (CAS 371205-04-8), which replaces thiomorpholinyl with morpholinyl and introduces a propylamino group .
Properties
Molecular Formula |
C22H20N4O3S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O3S3/c1-14-4-5-18-23-19(24-6-9-31-10-7-24)16(20(27)25(18)12-14)11-17-21(28)26(22(30)32-17)13-15-3-2-8-29-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3/b17-11- |
InChI Key |
QCHAYZFTBADGPG-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the furan-2-ylmethyl group, and the construction of the pyrido[1,2-a]pyrimidin-4-one core. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The furan ring and thiazolidine ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidinone Derivatives
Compound A belongs to a broader class of pyrido-pyrimidinone derivatives modified at positions 2 and 3. Key analogs include:
Key Observations :
Thiazolidinone-Based Analogs
The thiazolidinone (2-thioxo-4-oxo) moiety is a pharmacophoric feature shared with bioactive compounds:
Key Observations :
- Compound A ’s furan-2-ylmethyl group mirrors the furochromenyl substituents in , which demonstrated analgesic activity (e.g., compound 3–7 , 40–50% inhibition in carrageenan-induced edema) .
- Thiazolidinone derivatives like rhodanine () exhibit redox activity due to the thioxo group, suggesting Compound A may share electrochemical properties .
Substituent Effects on Bioactivity
- Thiomorpholinyl vs. Morpholinyl : Thiomorpholinyl’s sulfur may improve membrane permeability compared to oxygen-containing morpholinyl .
- Furan vs. Aromatic Groups : Furan’s electron-rich structure could enhance π-π interactions in target binding, similar to furochromenyl analogs .
Pharmacological Potential and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
